N-(3-(Triethoxysilyl)propyl)formamide

Description

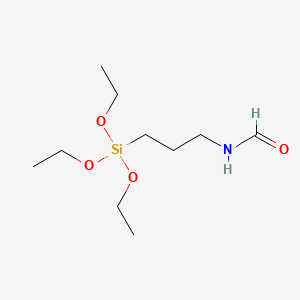

N-(3-(Triethoxysilyl)propyl)formamide (CAS: Not explicitly provided; molecular formula: C₆H₁₅NO₃Si ) is a silane coupling agent characterized by a triethoxysilyl group (-Si(OCH₂CH₃)₃) and a formamide (-NHCHO) functional group. Its synthesis involves coupling 3-aminopropyltriethoxysilane (APTES) with formic acid derivatives, as demonstrated in the preparation of N-(3-(triethoxysilyl)propyl)buta-2,3-dienamide via reaction with 3-butynoic acid . The compound’s triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., SiO₂), while the formamide moiety offers hydrogen-bonding capability, making it valuable in materials science for surface functionalization and polymer synthesis .

Properties

CAS No. |

76524-94-2 |

|---|---|

Molecular Formula |

C10H23NO4Si |

Molecular Weight |

249.38 g/mol |

IUPAC Name |

N-(3-triethoxysilylpropyl)formamide |

InChI |

InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h10H,4-9H2,1-3H3,(H,11,12) |

InChI Key |

ZGJZKIWPDBYTJA-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCNC=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through the reaction of 3-aminopropyltriethoxysilane with formic acid. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

3-aminopropyltriethoxysilane+formic acid→this compound+water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Triethoxysilyl)propyl)formamide undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water or moisture.

Condensation: Catalyzed by acids or bases.

Substitution: Requires specific reagents depending on the desired substitution.

Major Products Formed

Hydrolysis: Silanol derivatives.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes.

Scientific Research Applications

Materials Science

Surface Modification

N-(3-(Triethoxysilyl)propyl)formamide is extensively used for modifying surfaces to enhance adhesion and compatibility with other materials. The triethoxysilyl group allows for covalent bonding to silica and glass surfaces, while the formamide group can interact with organic materials.

| Application | Description |

|---|---|

| Adhesives | Improves adhesion properties in various substrates, including metals and plastics. |

| Coatings | Used in the formulation of coatings that require strong interfacial adhesion. |

| Composites | Enhances mechanical properties of polymer composites by improving interfacial bonding. |

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity enables it to participate in various chemical reactions:

- Hydrolysis: The triethoxysilyl group can hydrolyze to form silanols, which can further condense into siloxanes.

- N-Formylation: The formamide moiety can be utilized in formylation reactions, contributing to the synthesis of other formamides.

- Substitution Reactions: The amino group can react with electrophiles, leading to a diverse range of substituted products.

Biomedical Research

In biomedical applications, this compound has potential uses due to its ability to modify surfaces for better interaction with biological systems:

- Drug Delivery Systems: Its surface-modifying properties can enhance the delivery efficiency of therapeutic agents.

- Biocompatibility Studies: The compound's interactions with biological membranes may be explored for antimicrobial properties.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

- Surface Functionalization of Glass Plates: A study demonstrated that glass plates treated with N-(3-(Triethoxysilyl)propyl)-4-hydroxybutyramide showed improved binding for oligodeoxyribonucleotides, facilitating better performance in DNA synthesis applications .

- Rubber Composite Enhancement: Research indicated that incorporating this compound into rubber composites significantly improved their mechanical properties by reducing interfacial adhesion energy between silica particles and rubber matrices.

Mechanism of Action

The mechanism of action of N-(3-(Triethoxysilyl)propyl)formamide involves its ability to form strong bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of composite materials.

Comparison with Similar Compounds

Triethoxysilylpropyl Derivatives with Varied Head Groups

Compounds sharing the triethoxysilylpropyl backbone but differing in head-group functionalities are critical in tailoring surface properties. Key examples include:

Key Insights :

- Electronic Properties : Fluorinated or nitro-substituted head groups (e.g., Molecules 7 and 4-nitrobenzamide ) introduce dipolar or electron-deficient regions, critical for applications like molecular rectification or catalysis.

- Hydrogen Bonding : The formamide group in this compound provides stronger hydrogen-bonding capacity compared to imine or amine analogs, influencing self-assembly and adhesion .

- Chain Length : Short propyl chains (vs. longer undecyl chains in ) reduce steric hindrance, enabling denser SAMs but limiting flexibility .

Formamide Derivatives with Alternative Substituents

Compounds retaining the formamide group but differing in the alkyl/silyl substituents exhibit distinct reactivity and solubility:

Key Insights :

- Surface Binding: The triethoxysilyl group in this compound enables covalent attachment to inorganic surfaces, unlike non-silylated analogs .

- Solubility : Hydrophilic substituents (e.g., hydroxyl ) increase water solubility, whereas triethoxysilyl groups promote organic-phase compatibility .

Functional and Application-Based Comparisons

Self-Assembled Monolayers (SAMs) and Molecular Rectification

- This compound: Limited direct use in SAMs but serves as a precursor for functionalized surfaces .

- Fluorinated Methanimine Derivatives (Molecules 5–9 ): Form ordered SAMs on SiO₂; fluorine orientation tunes rectification behavior. For example, molecule 7 (4-fluorophenyl) achieves a rectification ratio of ~10, outperforming non-fluorinated analogs .

Nanoparticle Functionalization

- This compound derivatives are used to functionalize mesoporous silica nanoparticles (MSNPs), enhancing drug-loading efficiency via hydrogen bonding .

- In contrast, isocyanate-terminated triethoxysilyl compounds (e.g., 3-(triethoxysilyl)propyl isocyanate) provide reactive sites for further conjugation, enabling targeted drug delivery .

Biological Activity

N-(3-(Triethoxysilyl)propyl)formamide, an organosilane compound, has garnered attention for its potential applications in various fields, including material science and biomedicine. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a triethoxysilyl group attached to a propyl chain with a formamide functional group. This unique structure enables it to interact effectively with both organic and inorganic materials, enhancing its utility in surface modification and biological applications.

Key Properties:

- Appearance: Colorless to pale yellow liquid

- Reactivity: High due to silane and amine functionalities

- Hydrolysis: Susceptible in the presence of moisture, leading to the formation of silanol groups which can further react with other substances.

Biological Activity

While specific data on the biological activity of this compound is limited, several studies indicate that compounds with similar functional groups exhibit notable interactions with biological systems:

- Antimicrobial Properties: Compounds containing amine functionalities are known for their ability to interact with cell membranes, potentially exhibiting antimicrobial effects. The triethoxysilyl group may enhance these properties by improving adhesion to biological surfaces.

- Cytotoxicity: Similar compounds have been studied for their cytotoxic effects against various tumor cell lines. For instance, derivatives of formylchromones have shown selective cytotoxicity against cancer cells without affecting normal cells . Although direct studies on this compound are lacking, the structural similarity suggests potential for similar activities.

Synthesis Methods

This compound can be synthesized through several methods. A common approach involves reacting triethoxysilylpropyl isocyanate with amines in controlled conditions. The synthesis process typically requires dry solvents and an inert atmosphere to prevent premature hydrolysis .

1. Interaction with Biological Surfaces

Research indicates that organosilanes can enhance the biocompatibility of materials used in medical devices. In one study, glass plates were treated with silane compounds, resulting in improved binding of biomolecules, which is crucial for applications in biosensors and tissue engineering .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Structure | Triethoxysilyl group + formamide |

| Biological Activity | Potential antimicrobial and cytotoxic properties |

| Synthesis Methods | Reaction of triethoxysilylpropyl isocyanate with amines |

| Case Studies | Enhanced biocompatibility in medical applications; cytotoxicity studies on related compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.